![molecular formula C21H24ClN3O2S B565026 Decarboxy Tianeptine-d12 Nitrile CAS No. 1216525-46-0](/img/structure/B565026.png)
Decarboxy Tianeptine-d12 Nitrile
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Description
Decarboxy Tianeptine-d12 Nitrile is a deuterium-labeled derivative of Tianeptine . It is a tricyclic compound that is a selective facilitator of 5-HT (serotonin) uptake in vitro and in vivo . Additionally, Tianeptine is reported to act as a selective inhibitor of dopamine uptake and is similar to amineptine .
Molecular Structure Analysis
The molecular formula of Decarboxy Tianeptine-d12 Nitrile is C21H12D12ClN3O2S . This indicates that the molecule is composed of 21 carbon atoms, 12 hydrogen atoms, 12 deuterium atoms, 1 chlorine atom, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The molecular weight of Decarboxy Tianeptine-d12 Nitrile is 430.03 . Unfortunately, the search results do not provide additional information on the physical and chemical properties of this compound.Scientific Research Applications
Neurobiological Effects and Antidepressant Mechanisms
Neuroprotective and Anti-inflammatory Properties : Tianeptine, closely related to Decarboxy Tianeptine-d12 Nitrile, shows neuroprotective effects against hypoxia in tissue culture and reduces the deleterious effects of cytokines in the cortex and white matter. This suggests its potential utility in studying neurobiological pathways involved in stress and depression (Plaisant et al., 2003). Furthermore, tianeptine's effect on microglia viability and its partial protective effects against lipopolysaccharide (LPS)-induced changes highlight its relevance in inflammation-related disorders research (Ślusarczyk et al., 2018).
Interactions with the Glutamatergic System : Tianeptine's modulation of the glutamatergic system offers insights into its antidepressant action, challenging the traditional monoaminergic hypotheses of depression. This highlights the compound's importance in exploring the glutamatergic system's role in depressive disorders (McEwen et al., 2009).
Chemical Synthesis and Decarboxylation Techniques
Decarboxylative Benzylation and Arylation : Research on the decarboxylative benzylation and arylation of nitriles, including techniques that could potentially apply to the synthesis of Decarboxy Tianeptine-d12 Nitrile, demonstrates the advancement in chemical synthesis methods. This research provides a foundation for developing new synthetic pathways for related compounds (Recio et al., 2012).
Electrochemical Decarboxylation of Amino Acids : The efficient production of nitriles from amino acids via bromide-assisted electrochemical decarboxylation showcases a method that could be relevant for synthesizing nitrile derivatives of tianeptine. This method emphasizes the utility of electrochemical approaches in the synthesis of complex organic compounds (Matthessen et al., 2014).
properties
IUPAC Name |
7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-2,2,3,3,4,4,5,5,6,6,7,7-dodecadeuterioheptanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2S/c1-25-19-10-6-5-9-17(19)21(24-14-8-4-2-3-7-13-23)18-12-11-16(22)15-20(18)28(25,26)27/h5-6,9-12,15,21,24H,2-4,7-8,14H2,1H3/i2D2,3D2,4D2,7D2,8D2,14D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZXSPFVNLBJSJ-ZARVCVOMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C#N)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675658 |
Source
|
Record name | 7-[(3-Chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino](~2~H_12_)heptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decarboxy Tianeptine-d12 Nitrile | |
CAS RN |
1216525-46-0 |
Source
|
Record name | 7-[(3-Chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino](~2~H_12_)heptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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